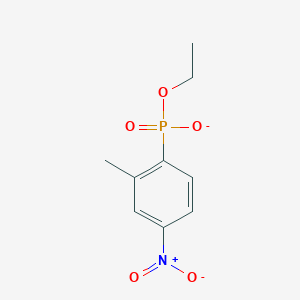![molecular formula C9H20O2Si B12613919 {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol CAS No. 920754-45-6](/img/structure/B12613919.png)
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is a compound that features a silyl-protected oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol under mild conditions. The reaction is often catalyzed by imidazole in a solvent such as dimethylformamide (DMF) or acetonitrile . The reaction proceeds efficiently at room temperature or slightly elevated temperatures, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains common, with the reaction being carried out in large reactors under controlled conditions to ensure consistency and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Alcohols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is used as a protecting group for alcohols, allowing selective reactions to occur without interference from hydroxyl groups .
Biology and Medicine
The compound is also used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to protect functional groups during complex synthetic processes makes it valuable in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals, including polymers and resins. Its stability and reactivity make it suitable for large-scale applications .
Wirkmechanismus
The mechanism of action of {3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing selective transformations to occur at other functional groups. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes.
tert-Butyldimethylsilyl ethers: Commonly used protecting groups in organic synthesis.
tert-Butyl(dimethyl)silyl-protected alcohols: Similar in structure and function.
Uniqueness
{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol is unique due to its combination of an oxirane ring and a silyl-protected hydroxyl group. This dual functionality allows for versatile applications in both synthetic and industrial chemistry .
Eigenschaften
CAS-Nummer |
920754-45-6 |
|---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
[3-[tert-butyl(dimethyl)silyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)8-7(6-10)11-8/h7-8,10H,6H2,1-5H3 |
InChI-Schlüssel |
DOUQMBXOFZFRON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


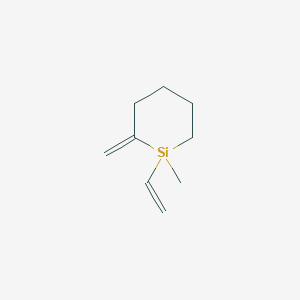
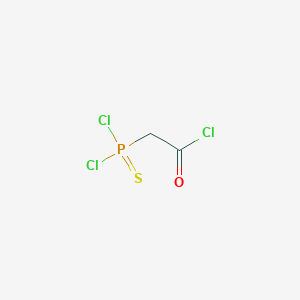
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)

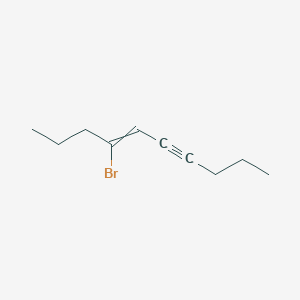
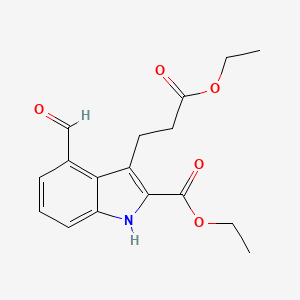
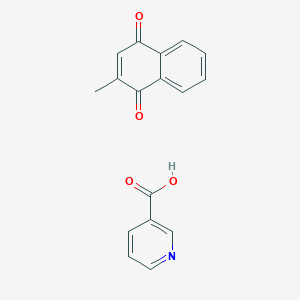
![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)
